2-Bromo-3-(2,4-dimethylphenyl)-1-propene

Description

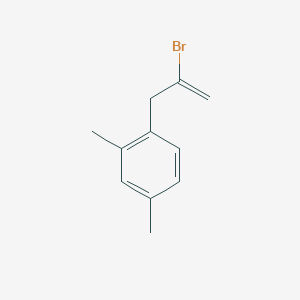

2-Bromo-3-(2,4-dimethylphenyl)-1-propene is an organobromine compound characterized by a propene backbone with a bromine atom at the 2-position and a 2,4-dimethylphenyl group at the 3-position. This structure confers unique reactivity due to the electron-withdrawing bromine and the steric/electronic effects of the substituted aromatic ring.

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDCVWKXXRTXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252319 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-69-3 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2,4-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,4-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents.

Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.

Major Products

Substitution: Formation of 3-(2,4-dimethylphenyl)-1-propanol or 3-(2,4-dimethylphenyl)-1-propylamine.

Addition: Formation of 2,3-dibromo-3-(2,4-dimethylphenyl)propane.

Elimination: Formation of 2,4-dimethylstyrene.

Scientific Research Applications

2-Bromo-3-(2,4-dimethylphenyl)-1-propene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

(a) 2-Bromo-3-(3,5-dimethylphenyl)-1-propene (CAS 842140-37-8)

- Molecular Formula : C₁₁H₁₃Br

- Molecular Weight : 225.12 g/mol

- Key Differences : Methyl groups at the 3- and 5-positions on the phenyl ring create a symmetrical substitution pattern, reducing steric hindrance compared to the 2,4-dimethyl isomer. This may enhance solubility in polar solvents and alter reactivity in electrophilic substitutions .

(b) 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5)

- Molecular Formula : C₁₂H₁₅Br

- Molecular Weight : 239.15 g/mol

- Higher hydrophobicity (predicted XLogP3 ≈ 5.8) may limit aqueous-phase applications .

(c) 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene (CAS 951893-35-9)

Halogen-Substituted Derivatives

2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene (CAS 842140-29-8)

- Molecular Formula : C₉H₇BrClF

- Molecular Weight : 249.51 g/mol

- Key Differences : Chlorine and fluorine substituents introduce strong electron-withdrawing effects, increasing electrophilicity. Predicted boiling point (251°C) and density (1.53 g/cm³) are higher than dimethyl-substituted analogs, suggesting enhanced thermal stability .

Extended Aromatic Systems

2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8)

- Molecular Formula : C₁₅H₁₃Br

- Molecular Weight : 273.17 g/mol

- Higher XLogP3 (5.8) indicates significant lipophilicity, favoring use in non-polar matrices .

Physicochemical and Reactivity Trends

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Predicted Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Bromo-3-(2,4-dimethylphenyl)-1-propene* | C₁₁H₁₃Br | ~225.12 | ~4.5 | 2,4-dimethylphenyl | ~240 (estimated) |

| 842140-37-8 | C₁₁H₁₃Br | 225.12 | 4.6 | 3,5-dimethylphenyl | 230–240 |

| 951893-23-5 | C₁₂H₁₅Br | 239.15 | 5.8 | 2,4,5-trimethylphenyl | 245–255 |

| 842140-29-8 | C₉H₇BrClF | 249.51 | 3.9 | 3-Cl,5-F-phenyl | 251 |

| 951890-17-8 | C₁₅H₁₃Br | 273.17 | 5.8 | 4-biphenyl | 260–270 |

*Estimated values based on analogs.

Biological Activity

2-Bromo-3-(2,4-dimethylphenyl)-1-propene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₃Br

- Structural Features : It includes a bromine atom attached to the second carbon of a propene chain, with a 2,4-dimethylphenyl group contributing to its unique reactivity and properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of new chemical bonds. This reactivity may disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial activity. For instance, studies have shown that similar brominated alkenes can inhibit microbial growth through enzyme inhibition or disruption of cellular processes. The presence of the dimethylphenyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with microbial targets.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Investigations into structurally similar compounds reveal significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various brominated alkenes and evaluated their biological activities. The findings indicated that compounds with similar structures exhibited significant anticancer activity, with some derivatives showing IC50 values as low as 13 µg/mL against Hep G2 cells .

- Structure-Activity Relationship (SAR) : In a comparative analysis of different phenyl-substituted brominated compounds, it was observed that the presence of electron-donating groups (like methyl) enhanced biological activity. The order of activity was found to be influenced by the position and nature of substituents on the phenyl ring .

Data Table: Biological Activity Comparison

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 13.004 | Anticancer |

| Similar Brominated Compound A | 10.500 | Anticancer |

| Similar Brominated Compound B | 15.200 | Antimicrobial |

| Control Compound | >50 | Non-active |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.